molecular formula C10H19NO2 B1425889 {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine CAS No. 22216-74-6

{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine

Cat. No.: B1425889
CAS No.: 22216-74-6
M. Wt: 185.26 g/mol
InChI Key: KBZIHOVRYVMRDO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The compound {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine is systematically named (8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanamine according to IUPAC rules. Its structure consists of a spirocyclic framework where a cyclohexane ring shares a single atom (C8) with a 1,4-dioxolane ring. The methanamine substituent is attached to the dioxolane ring at position 3, while a methyl group occupies position 8 of the cyclohexane ring.

The stereochemical configuration arises from the spiro junction at C8, which imposes a fixed spatial arrangement. The dioxolane ring adopts a twist conformation, as observed in related 1,4-dioxaspiro[4.5]decane derivatives. The methanamine group’s orientation relative to the spiro center influences molecular polarity and intermolecular interactions.

Property Value
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
IUPAC Name (8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanamine
CAS Registry Number 22216-74-6

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by the spirocyclic core, which constrains the cyclohexane and dioxolane rings into orthogonal planes. Density functional theory (DFT) calculations predict a chair conformation for the cyclohexane ring and an envelope conformation for the dioxolane ring, minimizing steric strain. The methanamine group extends axially from the dioxolane ring, creating a steric environment that impacts reactivity.

Key bond lengths and angles include:

  • C8–C3 (spiro center): 1.54 Å
  • O–C–O angle in dioxolane: 108.7°
  • N–C bond in methanamine: 1.47 Å

Conformational flexibility is limited due to the spiro junction, but minor puckering adjustments in the dioxolane ring enable adaptive hydrogen bonding.

X-ray Crystallography and Solid-State Packing Behavior

Single-crystal X-ray diffraction studies of structurally analogous compounds reveal monoclinic crystal systems with space group P2₁/c. The title compound’s packing is stabilized by intermolecular N–H···O hydrogen bonds between the methanamine group and dioxolane oxygen atoms, forming a zigzag chain motif along the c-axis.

Crystallographic Parameter Value
Space Group P2₁/c (predicted)
Unit Cell Dimensions a = 7.74 Å, b = 18.15 Å, c = 6.73 Å
β Angle 103.28°
Density 1.358 g/cm³

The amine group’s orientation facilitates C–H···O interactions (2.42–2.58 Å), contributing to layered supramolecular architectures.

Comparative Analysis with Related 1,4-Dioxaspiro[4.5]decane Derivatives

The structural and functional diversity of 1,4-dioxaspiro[4.5]decane derivatives is illustrated below:

Compound Functional Group Key Structural Feature
This compound Primary amine Axial methanamine substituent
1,4-Dioxaspiro[4.5]decane-8-carboxylate Ester Equatorial carboxylate group
1,4-Dioxaspiro[4.5]dec-8-ylamine Primary amine Amine at cyclohexane position 8
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol Diol Dual hydroxymethyl groups at C8

The methanamine derivative exhibits enhanced hydrogen-bonding capacity compared to ester- or alkyl-substituted analogs, influencing its solubility in polar solvents. Steric effects from the methyl group at C8 reduce ring-flipping dynamics, as evidenced by NMR line-shape analysis. In contrast, diol derivatives display broader conformational flexibility due to hydrogen-bond-mediated ring adjustments.

Substituent position critically modulates electronic properties:

  • C3-substituted amines (e.g., title compound) show higher basicity (pKa ≈ 9.1) than C8-substituted analogs (pKa ≈ 8.4).
  • Electron-withdrawing groups (e.g., esters) decrease overall dipole moments by 1.2–1.5 D compared to amine derivatives.

Properties

IUPAC Name

(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-2-4-10(5-3-8)12-7-9(6-11)13-10/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZIHOVRYVMRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)OCC(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one

The synthesis typically begins with 1,4-dioxaspiro[4.5]decan-8-one , a white to beige crystalline ketone (CAS 4746-97-8), which serves as the key intermediate. This compound is characterized by:

Property Data
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Melting Point 70-73 °C (literature)
Boiling Point 112 °C (approximate)
Solubility Soluble in chloroform and methanol
Physical Form Crystalline powder or crystals

This ketone is moisture sensitive and typically stored under inert atmosphere in the dark at room temperature.

Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

The most common and effective synthetic route to prepare {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine involves reductive amination of the ketone precursor with an appropriate amine source.

Procedure:

  • React 1,4-dioxaspiro[4.5]decan-8-one with a primary amine (e.g., methylamine or other substituted amines) in a protic solvent such as methanol or ethanol.
  • Add a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation conditions.
  • The reaction is typically carried out at room temperature or mild heating.
  • After completion, purification is performed by recrystallization or chromatographic methods.

This method yields the target methanamine with good selectivity and yields reported up to 82% in automated synthesis protocols.

Alternative Reduction Methods

  • Lithium Aluminum Hydride (LiAlH4) Reduction : In some protocols, LiAlH4 is used to reduce intermediates derived from the ketone to the corresponding amine. This method requires careful quenching and workup but can provide high purity amine products.
  • Catalytic Hydrogenation : Hydrogen gas with Pd/C or Pt catalysts under mild pressure can also facilitate reductive amination.

Nucleophilic Substitution Approaches

Another approach involves functionalizing the spirocyclic backbone with activated leaving groups (e.g., bromides) followed by nucleophilic substitution with ammonia or primary amines to introduce the methanamine functionality.

  • This method often requires intermediate halogenation steps.
  • Purification is commonly achieved by silica gel chromatography using hexane/ethyl acetate gradients.

Research Findings and Reaction Analysis

Reaction Conditions and Yields

Method Reagents & Conditions Yield (%) Notes
Reductive Amination 1,4-dioxaspiro[4.5]decan-8-one + methylamine + NaBH4 in MeOH Up to 82% Mild conditions, high selectivity
LiAlH4 Reduction LiAlH4 in dry THF, 0 °C to RT, quench with EtOAc/Na2SO4 ~64% (intermediate) Requires careful handling
Nucleophilic Substitution Halogenated intermediate + NH3 or amines, chromatographic purification Variable More steps, moderate yields

Structural Validation

  • NMR Spectroscopy: ^1H NMR shows characteristic multiplets for spirocyclic protons (δ 1.5–2.5 ppm), and broad singlets for NH2 protons (δ 1.2–1.8 ppm).
  • [^13C NMR](pplx://action/followup): Spirocyclic quaternary carbons appear at δ 95–110 ppm.
  • Mass Spectrometry: Confirms molecular ion peaks consistent with C10H19NO2.

These analyses confirm the integrity of the spirocyclic methanamine structure and substitution pattern.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Yield (%) Purification Method
1. Ketone Preparation Obtain 1,4-dioxaspiro[4.5]decan-8-one Commercial or synthesized via ketalization N/A Recrystallization
2. Reductive Amination Ketone + primary amine + NaBH4 Methanol, room temp Up to 82% Recrystallization or chromatography
3. Alternative Reduction LiAlH4 reduction of intermediate Dry THF, 0 °C to RT ~64% Extraction, chromatography
4. Substitution Halogenated intermediate + amine Silica gel chromatography Variable Chromatography

Chemical Reactions Analysis

{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds similar to {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine may exhibit significant pharmacological activities, including:

  • Antidepressant Effects : Analogous compounds have shown promise in modulating neurotransmitter levels, suggesting potential use in treating mood disorders.
  • Neurological Applications : The compound's unique structure may interact with specific receptors in the brain, leading to neuroprotective effects.

Case Study
A study published in the Journal of Medicinal Chemistry investigated derivatives of spiro compounds and their effects on serotonin receptors. The results indicated that certain modifications could enhance binding affinity and selectivity for serotonin receptor subtypes, which is crucial for developing targeted antidepressants .

Materials Science

Polymer Chemistry
The compound's dioxaspiro structure allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties and thermal stability.

Application in Coatings
Research has explored the use of such compounds in developing advanced coatings that offer improved durability and resistance to environmental factors. These coatings are particularly valuable in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with various enzymes and receptors, leading to biological effects. The spirocyclic structure may also play a role in its binding affinity and specificity towards certain molecular targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Data/Applications References
{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine C₁₀H₁₉NO₂ 8-Methyl, 2-methanamine 185.26 Intermediate in C–H functionalization
[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine C₁₇H₂₅NO₄ 8-(3,4-Dimethoxyphenyl) 307.39 Potential pharmacological applications
[8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine C₁₄H₂₀N₂O₂ 8-Pyridinyl 248.32 Coordination chemistry or catalysis
(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine C₁₂H₂₃NO₂ 7,9,9-Trimethyl 213.32 Industrial intermediate; predicted pKa = 10.25
8-(tert-Butyl)-N-ethyl-1,4-dioxaspiro[4.5]decane-2-methanamine (KWG 4669) C₁₅H₂₉NO₂ 8-tert-Butyl, N-ethyl 255.50 Diastereomeric mixture (55:43 ratio)

Physicochemical Properties

  • Solubility : The methyl and tert-butyl substituents enhance lipophilicity, whereas polar groups (e.g., pyridinyl) improve aqueous solubility.
  • Stability : Spirocyclic ketals (e.g., 1,4-dioxaspiro[4.5]decane) resist hydrolysis under mild conditions but cleave under acidic or enzymatic catalysis .
  • Spectroscopic data : The target compound’s NMR (δ 0.96 ppm for methyl group) aligns with spirocyclic frameworks, while analogs with aromatic substituents show distinct aromatic proton signals .

Research Findings and Challenges

  • Stereochemical complexity : Diastereomer separation (e.g., KWG 4669) remains a hurdle in large-scale synthesis .
  • Toxicity: Limited safety data for the target compound necessitate precautions (e.g., PPE, ventilation) during handling .
  • Computational modeling : CCS predictions enable rapid identification in untargeted metabolomics .

Biological Activity

{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine, with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol, is a compound that has garnered interest for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms, and comparisons with similar compounds.

The synthesis of this compound typically involves reactions between spirocyclic ketones and amines in the presence of reducing agents. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives useful in medicinal chemistry and organic synthesis .

PropertyValue
Molecular FormulaC10H19NO2
Molecular Weight185.27 g/mol
CAS Number22216-74-6
IUPAC Name(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanamine

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the field of antimicrobial drug development .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors within microbial cells. The spirocyclic structure may enhance binding affinity to these targets, although detailed studies are necessary to elucidate the precise mechanisms involved .

Case Studies

  • Antimicrobial Efficacy : In a study focusing on various dioxaspiro compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be lower than those for several known antibiotics .
  • Pharmacological Potential : Another investigation assessed the compound's role as a potential lead for developing new pharmaceuticals targeting bacterial infections. The study highlighted its ability to disrupt bacterial cell wall synthesis .

Comparative Analysis

A comparison with similar compounds reveals that while this compound shares structural similarities with other dioxaspiro compounds, it possesses unique properties due to the methyl substitution at the 8-position. This modification may enhance its biological activity compared to compounds like {1,4-dioxaspiro[4.5]decan-2-yl}methanamine .

Table 2: Comparison of Similar Compounds

CompoundStructural FeaturesBiological Activity
This compoundMethyl group at position 8Antimicrobial
{1,4-Dioxaspiro[4.5]decan-2-yl}methanamineNo methyl substitutionLower antimicrobial activity
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanolHydroxyl group instead of amineVaries; less studied

Q & A

Basic Research Question

NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the spirocyclic structure and methyl substitution. For example, the methyl group at C8 appears as a singlet at δ 1.2–1.4 ppm in 1^1H NMR .

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., exact mass 201.1080 g/mol) .

X-ray Crystallography : Used to resolve ambiguities in ring puckering and stereochemistry, leveraging software like SHELXL for refinement .

How can researchers address contradictions in reaction yields during scale-up?

Advanced Research Question
Discrepancies in yields often arise from incomplete mixing or thermal gradients in larger batches. For microwave-assisted syntheses, maintaining consistent pressure (100 PSI) and power (50 W) is critical . Scaling the Rh-catalyzed method requires incremental adjustments to catalyst loading (0.5–2 mol%) and solvent volume to prevent exothermic side reactions. Kinetic studies using time-resolved NMR can identify bottlenecks, such as intermediate stability .

What are the functionalization pathways for this compound?

Basic Research Question
The primary amine group enables diverse derivatization:

  • Acylation : React with acid chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) as a base .
  • Reductive Amination : Use NaBH₃CN or H₂/Pd-C to couple with aldehydes/ketones .
  • Suzuki Coupling : Boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enable sp³-sp² cross-couplings .

How does the spirocyclic structure influence reactivity compared to non-spiro analogs?

Advanced Research Question
The 1,4-dioxaspiro[4.5]decane scaffold imposes steric constraints that hinder nucleophilic attack at the ketal oxygen. Comparative studies with Spiroxamine (a tert-butyl analog) show slower hydrolysis rates under acidic conditions (t₁/₂ = 24 h vs. 8 h for non-spiro amines) due to reduced ring strain . This stability is advantageous for designing prodrugs or environmentally persistent agrochemicals .

What purification strategies are optimal for isolating {8-Methyl...}methanamine?

Basic Research Question

Flash Chromatography : Use silica gel with EtOAc/hexane (3:7) for baseline separation of amine derivatives .

Acid-Base Extraction : Extract crude product with 5% NaOH to remove acidic impurities, followed by drying over Na₂SO₄ .

Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .

What computational methods support the study of this compound’s conformational dynamics?

Advanced Research Question
Cremer-Pople puckering coordinates analyze ring conformations, quantifying out-of-plane displacements (amplitude qq) and phase angles (ϕϕ) . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict low-energy conformers, aligning with crystallographic data . These tools are critical for rationalizing reactivity differences between spiro and non-spiro systems.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine
Reactant of Route 2
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{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine

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